molecular formula C9H12N2O B13631791 (2R)-2-amino-N-phenylpropanamide

(2R)-2-amino-N-phenylpropanamide

Cat. No.: B13631791
M. Wt: 164.20 g/mol
InChI Key: RUBYQYMLYZMHQR-SSDOTTSWSA-N
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Description

(2R)-2-Amino-N-phenylpropanamide is a chiral amide derivative characterized by a phenyl group attached to the amide nitrogen and an (R)-configured amino group at the second carbon of the propanamide backbone. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 178.22 g/mol. This compound has been identified as a critical substrate in microbiological assays, where it serves to detect microbial contamination in agricultural products. Enzymatic cleavage by bacteria releases aniline, a volatile organic compound (VOC), enabling diagnostic applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(2R)-2-amino-N-phenylpropanamide

InChI

InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12)/t7-/m1/s1

InChI Key

RUBYQYMLYZMHQR-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)NC1=CC=CC=C1)N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-phenylpropanamide typically involves the reaction of a suitable amine with a phenylpropanamide derivative. One common method is the reductive amination of phenylpropanamide using a chiral amine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of (2R)-2-amino-N-phenylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is often achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

(2R)-2-amino-N-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular functions. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview

The following table summarizes key structural analogs of (2R)-2-amino-N-phenylpropanamide, highlighting differences in substituents, stereochemistry, and applications:

Compound Name Key Structural Features Molecular Weight (g/mol) Applications/Findings
(2R)-2-Amino-N-phenylpropanamide Phenyl group (N-substituent), (R)-amino group 178.22 Microbial detection via aniline release
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-Fluorophenylamino substituent at C2, phenyl group (N-substituent) 258.29 No explicit data; structural similarity suggests potential antimicrobial or diagnostic use
(2R)-2-Amino-N-methoxy-N-methylpropanamide Methoxy-methyl groups (N-substituent), (R)-amino group 132.16 Intermediate in pharmaceutical synthesis (e.g., peptide modifications)
(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide Phenyl group (C2), (R)-phenylethyl (N-substituent), (S)-configuration 253.34 Chiral resolution or CNS-targeted activity due to phenylethyl moiety
(2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide Cyano, trifluoromethyl, and hydroxyl groups; complex substitution pattern 433.37 Likely drug candidate (e.g., anti-inflammatory or kinase inhibition)
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Hybrid of amphetamine and flurbiprofen; fluorobiphenyl and phenylpropan-2-yl groups 377.43 CNS activity (potential analgesic or stimulant properties)

Key Comparative Insights

Stereochemical Influence

The (R)-configuration of the amino group in (2R)-2-amino-N-phenylpropanamide is critical for its role as a bacterial substrate. Enantiomers, such as the (S)-form, may exhibit reduced or altered enzymatic recognition, as seen in analogous systems .

Substituent Effects
  • N-Substituents: Replacing the phenyl group with bulkier substituents (e.g., methoxy-methyl in ) reduces molecular weight but may limit microbial enzyme accessibility.
  • C-Substituents: Hydroxyl or cyano groups () introduce polarity, affecting solubility and target engagement. For instance, the hydroxyl group in (2R)-N-cyclopropyl-2-(4-hydroxyphenoxy)propanamide () could facilitate hydrogen bonding in drug-receptor interactions .

Research Findings and Limitations

  • : Demonstrated that (2R)-2-amino-N-phenylpropanamide’s cleavage by bacteria is temperature-dependent, with optimal activity at 25°C. This contrasts with 2-amino-N-(4-methylphenyl)propanamide, which releases p-toluidine and functions at lower temperatures (8–15°C) .
  • : Highlighted synthetic methodologies (e.g., DCC coupling) applicable to propanamide derivatives, though the hybrid molecule’s biological data remain unpublished .

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